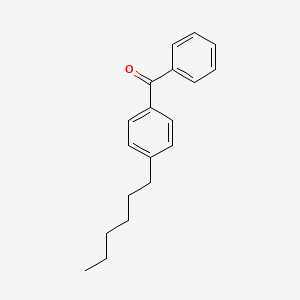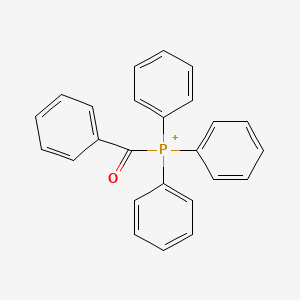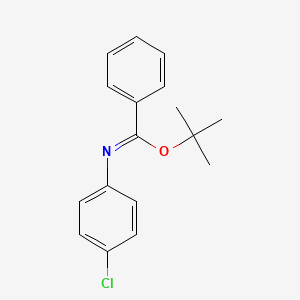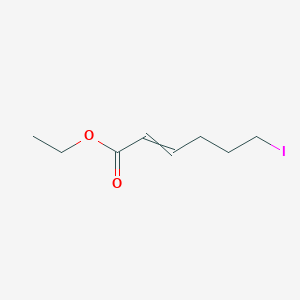
Ethyl 6-iodohex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-iodohex-2-enoate is an organic compound belonging to the class of enoate esters It is characterized by the presence of an iodine atom attached to the sixth carbon of a hex-2-enoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-iodohex-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide, such as iodohexane, under basic conditions. The enolate ion is generated from the corresponding ester using a strong base like sodium ethoxide in ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactors can enhance the reaction efficiency and yield by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-iodohex-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can yield saturated esters.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution: Ethyl 6-hydroxyhex-2-enoate or ethyl 6-aminohex-2-enoate.
Oxidation: Ethyl 6-iodohexanoate.
Reduction: Ethyl 6-iodohexanoate.
Scientific Research Applications
Ethyl 6-iodohex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a labeling reagent in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated compounds for imaging purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-iodohex-2-enoate involves its reactivity as an enoate ester. The iodine atom can participate in electrophilic substitution reactions, while the double bond allows for nucleophilic addition reactions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Ethyl 6-bromohex-2-enoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 6-chlorohex-2-enoate: Contains a chlorine atom instead of iodine.
Ethyl 6-fluorohex-2-enoate: Contains a fluorine atom instead of iodine.
Uniqueness: Ethyl 6-iodohex-2-enoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This gives it distinct reactivity and makes it particularly useful in certain synthetic applications where iodine’s properties are advantageous .
Properties
CAS No. |
64277-92-5 |
|---|---|
Molecular Formula |
C8H13IO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
ethyl 6-iodohex-2-enoate |
InChI |
InChI=1S/C8H13IO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3 |
InChI Key |
GCNWYKRIQXHAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


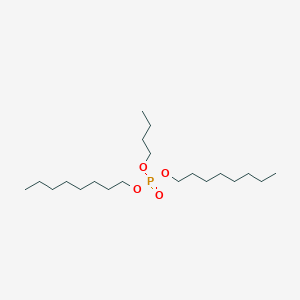
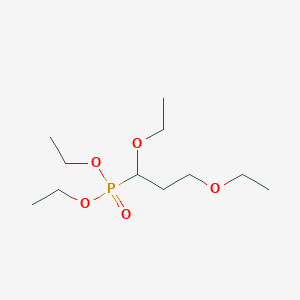

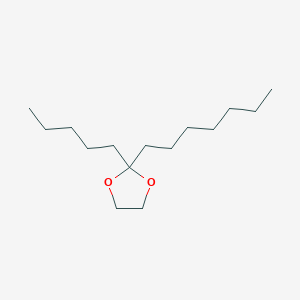
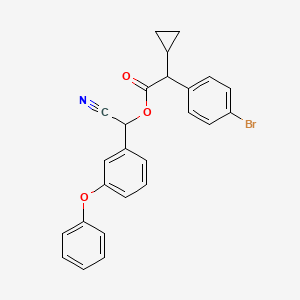
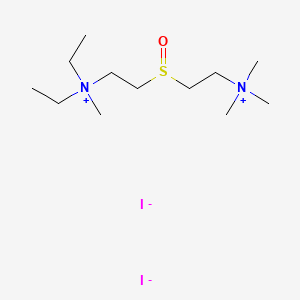
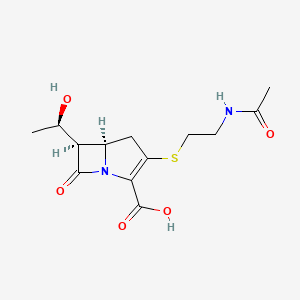
![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)
![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
